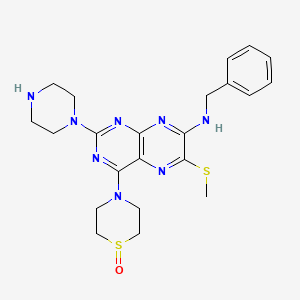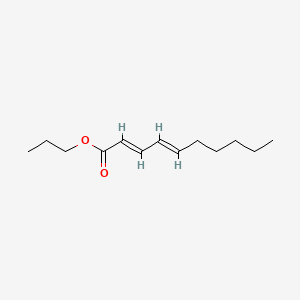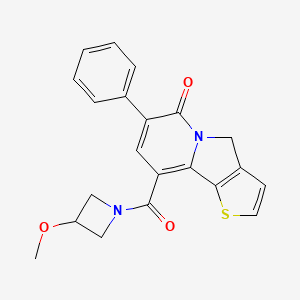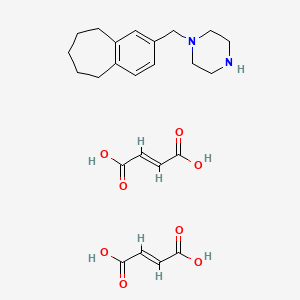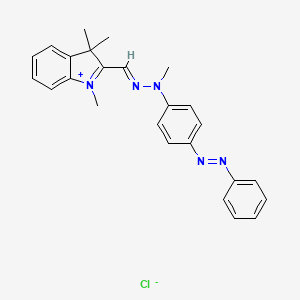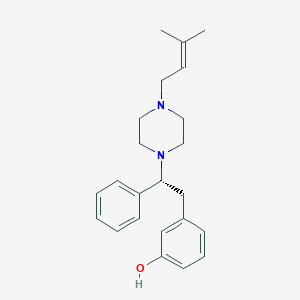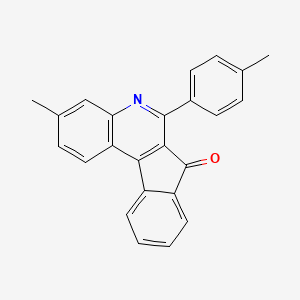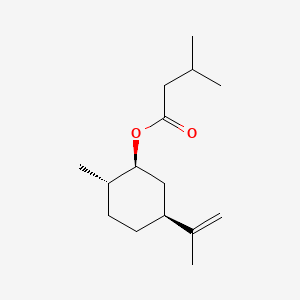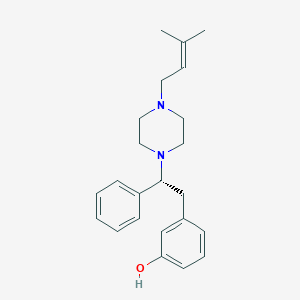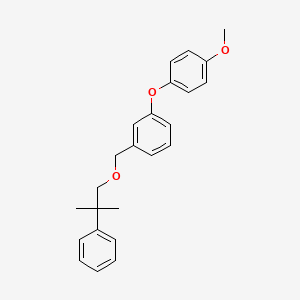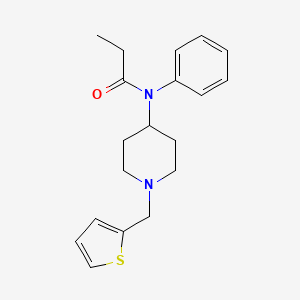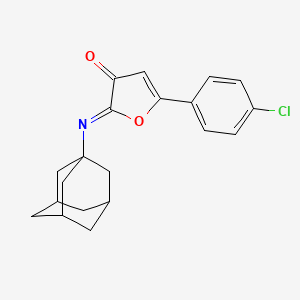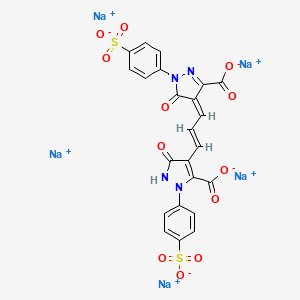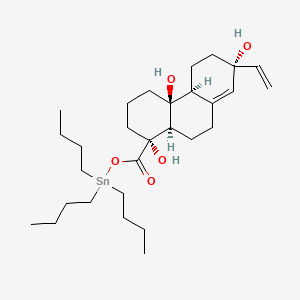
Einecs 306-138-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes for Einecs 306-138-0 involve the reaction of tributylstannyl chloride with the appropriate phenanthrene derivative under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Einecs 306-138-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin derivatives.
Substitution: The compound can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. Major products formed from these reactions include various organotin compounds and phenanthrene derivatives .
Wissenschaftliche Forschungsanwendungen
Einecs 306-138-0 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of Einecs 306-138-0 involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Einecs 306-138-0 can be compared with other organotin compounds such as tributyltin chloride and tributyltin oxide. While these compounds share similar chemical structures and properties, this compound is unique due to its specific phenanthrene derivative, which imparts distinct chemical and biological activities. Similar compounds include:
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dichloride
These compounds are used in similar applications but differ in their reactivity and biological effects .
Eigenschaften
CAS-Nummer |
96446-11-6 |
|---|---|
Molekularformel |
C29H50O5Sn |
Molekulargewicht |
597.4 g/mol |
IUPAC-Name |
tributylstannyl (1R,4aS,4bS,7R,10aR)-7-ethenyl-1,4a,7-trihydroxy-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C17H24O5.3C4H9.Sn/c1-2-15(20)9-6-12-11(10-15)4-5-13-16(12,21)7-3-8-17(13,22)14(18)19;3*1-3-4-2;/h2,10,12-13,20-22H,1,3-9H2,(H,18,19);3*1,3-4H2,2H3;/q;;;;+1/p-1/t12-,13+,15-,16-,17+;;;;/m0..../s1 |
InChI-Schlüssel |
IZDZOMIUSQGTSC-GJKSXTFYSA-M |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)[C@]1(CCC[C@]2([C@H]1CCC3=C[C@@](CC[C@@H]32)(C=C)O)O)O |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1(CCCC2(C1CCC3=CC(CCC32)(C=C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


